molecular formula C22H22N4O4 B2911045 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396766-36-1

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2911045
CAS No.: 1396766-36-1
M. Wt: 406.442
InChI Key: LVFPTOLNAUPFMI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 3 and a phenyl group at position 2. The triazolone ring is linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The cyclopropyl substituent may confer metabolic stability by resisting oxidative degradation, a feature often exploited in drug design .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(19-14-29-17-8-4-5-9-18(17)30-19)23-12-13-25-22(28)26(16-6-2-1-3-7-16)20(24-25)15-10-11-15/h1-9,15,19H,10-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFPTOLNAUPFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety and a benzo[dioxine] ring. Its molecular formula is C24H23N5O3C_{24}H_{23}N_5O_3 with a molecular weight of approximately 445.46 g/mol. The presence of the cyclopropyl group and the phenyl substituents contributes to its biological activity.

PropertyValue
Molecular FormulaC24H23N5O3
Molecular Weight445.46 g/mol
CAS Number1396758-54-5

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic potentials:

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported in the range of 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with cellular targets involved in proliferation. Some studies have demonstrated that triazole derivatives can inhibit cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with inflammation or tumor growth.

Case Studies

A series of studies have evaluated the biological activity of similar compounds:

Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of various triazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that compounds structurally akin to N-(2-(3-cyclopropyl...) exhibited MIC values significantly lower than traditional antibiotics like oxytetracycline .

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability and induced apoptosis at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related molecules (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₂₁N₄O₄* 405.43† Cyclopropyl (triazol), phenyl (triazol), benzo[b][1,4]dioxine (carboxamide)
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide C₁₈H₁₆F₂N₄O₂S 390.40 Thiophen-2-yl (triazol), 3,4-difluorobenzamide
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₆H₁₅N₅O₄ 341.32 Oxadiazol, pyrazole-carboxamide, benzo[b][1,4]dioxine

*Calculated based on structural analysis; †Estimated via formula.

Key Observations:

Triazolone Core Modifications: The target compound’s triazolone ring is substituted with a cyclopropyl group, which contrasts with the thiophen-2-yl group in . The phenyl group at position 4 (target) vs. the unsubstituted position in suggests divergent electronic profiles, affecting binding affinity in receptor-ligand interactions.

Carboxamide Linker Variations :

  • The benzo[b][1,4]dioxine carboxamide in the target compound differs from the 3,4-difluorobenzamide in . Fluorine substituents in increase electronegativity and membrane permeability, whereas the dioxane ring in the target compound may improve solubility due to oxygen lone-pair interactions .

Bioactivity Implications: Compounds with oxadiazol rings (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, while triazolone derivatives are explored for kinase inhibition.

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : highlights that substituents in regions analogous to the triazolone’s positions 3–4 (e.g., cyclopropyl vs. thiophene) produce distinct chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) . For the target compound, the cyclopropyl group’s sp³ hybridization would likely downfield-shift adjacent protons compared to the planar thiophene in .

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